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Compound of Interest

Compound Name: 1-Ethynyl-3,5-dimethoxybenzene

Cat. No.: B065834

Introduction

1-Ethynyl-3,5-dimethoxybenzene (CAS 171290-52-1) is an aromatic organic compound
featuring a benzene ring substituted with an ethynyl group and two methoxy groups.[1] The
presence of the reactive ethynyl (acetylene) group makes it a valuable building block in organic
synthesis, particularly in coupling reactions like Sonogashira, and in the construction of more
complex heterocyclic compounds and pharmacologically active molecules.[1][2] The electron-
donating methoxy groups modulate the reactivity of the aromatic ring, enhancing its
nucleophilicity.[1] As with any specialized reagent, a thorough understanding of its solubility and
chemical stability is paramount for its effective use in synthesis, process development, and
formulation. This guide provides a detailed examination of these critical parameters, offering
both theoretical insights and practical, field-proven experimental protocols.

Core Physicochemical Properties

A baseline understanding of the physicochemical properties of 1-Ethynyl-3,5-
dimethoxybenzene is essential before delving into its solubility and stability profiles. These
properties dictate its behavior in various experimental settings.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b065834?utm_src=pdf-interest
https://www.benchchem.com/product/b065834?utm_src=pdf-body
https://cymitquimica.com/cas/171290-52-1/
https://cymitquimica.com/cas/171290-52-1/
https://m.chemicalbook.com/ProductChemicalPropertiesCB1505153_EN.htm
https://cymitquimica.com/cas/171290-52-1/
https://www.benchchem.com/product/b065834?utm_src=pdf-body
https://www.benchchem.com/product/b065834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
CAS Number 171290-52-1 [1][3]
Molecular Formula C10H1002 [1][3]
Molecular Weight 162.19 g/mol [31[4]

White to orange to green

Appearance powder or crystal; pale yellow [1112]
solid

Melting Point 44-48 °C (lit.) [2][5]

Boiling Point 264.1 + 30.0 °C at 760 Torr [2][5]

SMILES COclcc(OC)cc(cl)CHC [1]
HUSBBWQIJMRKLI-

InChl Key [2]

UHFFFAOYSA-N

Part 1: Solubility Profile

The solubility of a compound is a critical factor influencing reaction kinetics, purification
strategies (like crystallization and extraction), and formulation development.[6] The structure of
1-Ethynyl-3,5-dimethoxybenzene—a largely non-polar aromatic core with two moderately
polar ether groups—suggests a specific solubility pattern.

Theoretical Considerations & Qualitative Assessment

The guiding principle of "like dissolves like" provides a strong predictive framework for this
molecule's solubility.[6]

e Non-Polar Character: The benzene ring and the ethynyl group contribute significant
hydrophobic (non-polar) character.

» Polar Character: The two methoxy groups introduce some polarity and potential for hydrogen
bond acceptance, but this is generally insufficient to confer significant aqueous solubility.
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Based on this structure, 1-Ethynyl-3,5-dimethoxybenzene is expected to be readily soluble in
a range of common organic solvents but poorly soluble in agueous systems. Indeed, literature
confirms it is soluble in organic solvents due to its hydrophobic nature.[1]

Expected Solubility:

e High Solubility: In non-polar and polar aprotic solvents such as tetrahydrofuran (THF),
dichloromethane (DCM), diethyl ether, acetone, ethyl acetate, and hexane.

o Low to Negligible Solubility: In polar protic solvents, especially water.

Experimental Workflow for Solubility Determination

While qualitative predictions are useful, precise solubility data must be determined empirically.
The following protocol outlines a systematic approach to assess both qualitative and semi-
guantitative solubility.

Caption: Workflow for systematic solubility assessment.

Detailed Protocol: Semi-Quantitative Solubility
Assessment

This protocol provides a self-validating system for determining a compound's approximate
solubility in various solvents.

Objective: To determine the solubility of 1-Ethynyl-3,5-dimethoxybenzene in a panel of
representative solvents.

Materials:

1-Ethynyl-3,5-dimethoxybenzene

Class A volumetric flasks and pipettes

Analytical balance

Vortex mixer
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e Centrifuge

e HPLC or UV-Vis spectrophotometer

» Solvents: Deionized Water, Ethanol, Acetone, Dichloromethane, Hexane, Toluene.
Procedure:

e Stock Solution Preparation (for quantitative analysis):

o Accurately weigh approximately 10 mg of the compound and dissolve it in a solvent of
known high solubility (e.g., Dichloromethane) in a 10 mL volumetric flask. This will serve
as a stock for creating a calibration curve.

e Qualitative Assessment:[7]
o Into separate, labeled vials, add approximately 25 mg of the compound.

o To each vial, add 0.75 mL of a test solvent in small portions, vortexing vigorously for 60
seconds after each addition.[6][7]

o Visually inspect for complete dissolution. If the compound dissolves completely, it is
classified as "soluble." If some but not all dissolves, it is "partially soluble." If no dissolution
is apparent, it is "insoluble."

» Quantitative Assessment (for solvents where it is at least partially soluble):

o Prepare a saturated solution by adding an excess of the compound to a known volume of
the solvent (e.g., 50 mg in 2 mL) in a sealed vial.

o Equilibrate the solution by agitating it at a constant temperature (e.g., 25 °C) for 24 hours
to ensure equilibrium is reached.

o Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the
undissolved solid.

o Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 uL) and dilute it
with a suitable solvent into a volumetric flask. The dilution factor should be chosen to bring
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the concentration into the linear range of the analytical method.

o Analyze the diluted sample via a validated HPLC or UV-Vis method against a multi-point

calibration curve prepared from the stock solution.

o Calculate the concentration in the original supernatant, which represents the compound's
solubility in that solvent at the specified temperature.

Part 2: Chemical Stability Profile

The stability of 1-Ethynyl-3,5-dimethoxybenzene is dictated by its functional groups. The
terminal alkyne is susceptible to oxidation, polymerization, and other reactions, while the
overall molecule may be sensitive to light and temperature.

Known Instabilities and Recommended Storage

Supplier recommendations provide crucial, field-tested insights into the compound's stability.

» Light Sensitivity: Several sources indicate the compound should be kept in a dark place.[2][8]
This suggests a potential for photolytic degradation, a common issue for aromatic and

unsaturated compounds.

» Air/Oxidative Sensitivity: Recommendations to "Store under Argon" and "Keep sealed in dry"
point towards sensitivity to atmospheric oxygen and moisture.[2][8] Terminal alkynes can be
susceptible to oxidative coupling and other degradation pathways.

o Thermal Stability: The recommended storage is "Room Temperature" or "Keep Cold".[2][8]
While stable at room temperature for storage, elevated temperatures during experiments
could accelerate degradation. The high boiling point suggests good thermal stability in the
absence of other stressors.[2][5]

Consolidated Storage Recommendation: For maximum shelf-life, 1-Ethynyl-3,5-
dimethoxybenzene should be stored in an amber vial, under an inert atmosphere (e.g., argon
or nitrogen), sealed tightly, and kept in a cool, dry location.[2][9]

Potential Degradation Pathways
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While specific degradation studies for this molecule are not publicly available, its structure
allows for the prediction of likely degradation pathways based on the known reactivity of its
functional groups.

Stress Conditions i 1-Ethynyl-3,5-dimethoxybenzene
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Caption: Plausible degradation pathways under stress conditions.

» Polymerization: Terminal alkynes can polymerize, especially when exposed to light, heat, or
catalytic impurities.

o Oxidative Coupling (Glaser Coupling): In the presence of oxygen and a catalyst (like copper
salts), terminal alkynes can couple to form diyne structures.

» Hydration: Under acidic conditions, the alkyne can undergo hydration (a Markovnikov
addition of water) to form the corresponding methyl ketone, in this case, 3,5-
dimethoxyacetophenone.

Protocol: Forced Degradation & Stability-Indicating
HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active compound
in the presence of its degradation products, impurities, and excipients.[10][11] High-
Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[12][13]
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Objective: To develop and validate a stability-indicating HPLC method by performing forced
degradation studies.

Procedure:
e Preparation of Stressed Samples:

o Prepare five separate solutions of 1-Ethynyl-3,5-dimethoxybenzene (e.g., at 1 mg/mL in
acetonitrile/water).

o Acid Hydrolysis: Add 1N HCI and heat at 60 °C for 4 hours.
o Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours.

o Oxidative Degradation: Add 3% hydrogen peroxide (H202) and keep at room temperature
for 24 hours.

o Thermal Degradation: Heat the solution at 80 °C for 48 hours.

o Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B
guidelines) for a defined period.

o Control: Keep one solution at 4 °C in the dark.

o After exposure, neutralize the acid and base samples before analysis. The goal is to
achieve 5-20% degradation of the main compound.[11]

o HPLC Method Development & Analysis:

o Column: Areversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 pm) is a common
starting point for small organic molecules.[10]

o Mobile Phase: Use a gradient elution to ensure separation of both polar and non-polar
degradants.[12] A typical gradient might run from a high percentage of water (with 0.1%
formic acid or trifluoroacetic acid) to a high percentage of acetonitrile or methanol.

o Detector: A UV detector set at a wavelength where the parent compound has significant
absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is ideal
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as it can assess peak purity.
o Injection & Run: Inject the control and all stressed samples.

o Data Analysis and Method Validation:

o Specificity: The primary goal is to demonstrate baseline separation between the parent
peak and all degradation product peaks.[14] Peak purity analysis using a PDA detector
should be performed to ensure the main peak is not co-eluting with any degradants.

o Quantification: Calculate the percentage of the parent compound remaining in each
stressed sample relative to the control.

o Validation: Once the method is established, it must be validated according to ICH
guidelines, assessing parameters like linearity, accuracy, precision, and range.[14]

Orthogonal Stability Assessment by 'H NMR
Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, orthogonal method for
stability analysis.[15] Unlike HPLC, which relies on chromatography, NMR provides direct
structural information and can be made quantitative (QNMR).[16]

Methodology:

e A known concentration of the compound is dissolved in a deuterated solvent (e.g., CDCls or
DMSO-ds).

e An internal standard—a stable compound with a known concentration and non-overlapping
peaks (e.g., dimethyl sulfone)—is added.[16]

» 1H NMR spectra are acquired at different time points during a stability study.

e By integrating the area of a characteristic peak of 1-Ethynyl-3,5-dimethoxybenzene (e.g.,
the acetylenic proton) and comparing it to the integral of the internal standard's peak, the
change in concentration over time can be precisely calculated.[17] The appearance of new
peaks can also help identify the structure of degradation products.[16][18]
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Summary and Recommendations

¢ Solubility: 1-Ethynyl-3,5-dimethoxybenzene is a hydrophobic compound with high solubility
in common aprotic and non-polar organic solvents and poor solubility in water. Empirical
determination is necessary for quantitative applications.

 Stability: The compound is sensitive to light and atmospheric oxygen.[2][8] The terminal
alkyne functional group is the most likely site of degradation via polymerization, oxidation, or
hydration.

e Handling & Storage: To ensure integrity, the compound should be stored under an inert
atmosphere, protected from light, and kept in a cool, dry environment.[2][9]

» Analytical Monitoring: A validated, gradient, reversed-phase HPLC method is the
recommended primary tool for assessing purity and stability. gNMR serves as an excellent
orthogonal technique for structural confirmation and quantification.

By adhering to these principles and employing the outlined protocols, researchers, scientists,
and drug development professionals can confidently handle, store, and utilize 1-Ethynyl-3,5-
dimethoxybenzene, ensuring the integrity and reproducibility of their experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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